[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid
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Overview
Description
[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid is a chemical compound with the molecular formula C12H12O4 It is characterized by a naphthalene ring system that is partially hydrogenated and contains a ketone group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides, depending on the nucleophile used.
Scientific Research Applications
[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety can also participate in interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 5-Oxo-5-(5,6,7,8-tetrahydro-2-naphthalenylamino)pentanoic acid
Uniqueness
[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid is unique due to its specific structural arrangement, which includes a ketone group at the 5-position and an acetic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
33522-98-4 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetic acid |
InChI |
InChI=1S/C12H12O4/c13-10-5-1-4-9-8(10)3-2-6-11(9)16-7-12(14)15/h2-3,6H,1,4-5,7H2,(H,14,15) |
InChI Key |
APILPESIKVSXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2OCC(=O)O)C(=O)C1 |
Origin of Product |
United States |
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